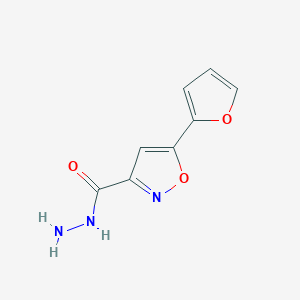

5-(2-Furyl)isoxazole-3-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-yl)-1,2-oxazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c9-10-8(12)5-4-7(14-11-5)6-2-1-3-13-6/h1-4H,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVAKNCPWSSNOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427005 | |

| Record name | 5-(2-furyl)isoxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90110-76-2 | |

| Record name | 5-(2-furyl)isoxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2-Furyl)isoxazole-3-carbohydrazide

This technical guide provides a comprehensive overview of the synthesis pathway for 5-(2-Furyl)isoxazole-3-carbohydrazide, a molecule of interest for researchers, scientists, and professionals in drug development. The synthesis involves a key transformation of an ethyl ester to a carbohydrazide, a common reaction in medicinal chemistry for the generation of diverse molecular libraries.

Core Synthesis Pathway

The primary route for the synthesis of this compound involves the hydrazinolysis of its corresponding ethyl ester, Ethyl 5-(2-furyl)isoxazole-3-carboxylate. This precursor is a key intermediate that can be synthesized through various established methods for constructing isoxazole rings.[1] The overall synthesis can be conceptualized in two main stages: the formation of the isoxazole core and the subsequent functional group transformation to the desired carbohydrazide.

A general approach to forming 3,5-disubstituted isoxazoles involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2] In the context of this synthesis, the furan moiety would be incorporated into one of the starting materials.

Once the key intermediate, Ethyl 5-(2-furyl)isoxazole-3-carboxylate, is obtained, it is converted to this compound. This conversion is typically achieved by reacting the ester with hydrazine hydrate.[3][4] This reaction is a nucleophilic acyl substitution where the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the ethoxide leaving group.

Alternatively, the synthesis can proceed through an acid chloride intermediate, 5-(2-Furyl)isoxazole-3-carbonyl chloride.[5][6] The carboxylic acid precursor can be converted to the more reactive acid chloride, which then readily reacts with hydrazine to yield the final product.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

1. Synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate (Hypothetical Protocol based on similar isoxazole syntheses[2][7])

-

Reaction: 1,3-dipolar cycloaddition of a furoyl-derived nitrile oxide with an appropriate alkyne.

-

Reagents:

-

Furan-2-carbaldoxime (1 equivalent)

-

N-Chlorosuccinimide (NCS) in a suitable solvent (e.g., DMF) to generate the nitrile oxide in situ.

-

Ethyl propiolate (1 equivalent)

-

Triethylamine (as a base)

-

-

Procedure:

-

Dissolve Furan-2-carbaldoxime in DMF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add NCS to the solution while maintaining the temperature.

-

Add triethylamine dropwise to the reaction mixture.

-

Add ethyl propiolate to the mixture and allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

2. Synthesis of this compound from Ethyl 5-(2-furyl)isoxazole-3-carboxylate[3][4][8]

-

Reaction: Hydrazinolysis of the ethyl ester.

-

Reagents:

-

Ethyl 5-(2-furyl)isoxazole-3-carboxylate (1 equivalent)

-

Hydrazine hydrate (10-20 equivalents)

-

Ethanol (as solvent)

-

-

Procedure:

-

Dissolve Ethyl 5-(2-furyl)isoxazole-3-carboxylate in absolute ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for 4-8 hours.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, reduce the solvent volume under reduced pressure.

-

Cool the concentrated solution in an ice bath to induce crystallization.

-

Wash the collected solid with cold ethanol and dry under vacuum.

-

Data Presentation

The following table summarizes the key quantitative data for the compounds involved in the synthesis pathway.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| Ethyl 5-(2-furyl)isoxazole-3-carboxylate | C10H9NO4 | 207.18 | 49 | 352.4 at 760 mmHg | Not specified |

| This compound | C8H7N3O3 | 193.16 | Not specified | Not specified | Not specified |

| 5-(2-Furyl)isoxazole-3-carbonyl chloride | C8H4ClNO3 | 197.58 | Not specified | Not specified | Not specified |

Data for Ethyl 5-(2-furyl)isoxazole-3-carboxylate is from available chemical supplier information.[1] Data for the final product and the acid chloride intermediate is calculated.

Visualizations

The following diagrams illustrate the synthesis pathway and the logical workflow of the experimental procedure.

Caption: Overall synthesis pathway for this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(Fur-2-yl)isoxazole-3-carbonyl chloride | CymitQuimica [cymitquimica.com]

- 6. 5-(2-FURYL)ISOXAZOLE-3-CARBONYL CHLORIDE | 88958-33-2 [amp.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. merckmillipore.com [merckmillipore.com]

"5-(2-Furyl)isoxazole-3-carbohydrazide" chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-(2-Furyl)isoxazole-3-carbohydrazide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines established information with predicted properties and analogous experimental protocols to offer a thorough profile of the compound.

Chemical Identity and Structure

This compound is a complex molecule featuring a central isoxazole ring substituted with a furan ring at the 5-position and a carbohydrazide group at the 3-position. This unique arrangement of heterocyclic moieties imparts specific chemical characteristics and potential biological activities.

IUPAC Name: 5-(furan-2-yl)-1,2-oxazole-3-carbohydrazide[1]

Synonyms: this compound, 5-furan-2-yl-isoxazole-3-carboxylic acid hydrazide[1][2]

CAS Number: 90110-76-2[2]

The chemical structure of this compound is depicted below:

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that most of the quantitative data are computational predictions and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O₃ | [1][2] |

| Molecular Weight | 193.16 g/mol | [2] |

| Predicted Density | 1.369 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 10.58 ± 0.10 | [2] |

| Predicted LogP | 1.629 | |

| Predicted Refractive Index | 1.567 | [2] |

| Appearance | Off-white to yellow crystalline powder (predicted based on analogs) | |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO and ethanol.[3] Limited solubility in water is predicted. | [3] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

In a suitable deuterated solvent such as DMSO-d₆, the proton NMR spectrum is expected to show distinct signals corresponding to the furan, isoxazole, and carbohydrazide protons.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~10.0 | Singlet | -NH- (amide proton) |

| ~7.8 | Doublet | Furan C5-H |

| ~7.0 | Singlet | Isoxazole C4-H |

| ~6.6 | Doublet of doublets | Furan C4-H |

| ~6.5 | Doublet | Furan C3-H |

| ~4.5 | Broad singlet | -NH₂ (hydrazide protons) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (carbohydrazide) |

| ~160 | Isoxazole C3 |

| ~155 | Isoxazole C5 |

| ~145 | Furan C2 |

| ~144 | Furan C5 |

| ~112 | Furan C4 |

| ~110 | Furan C3 |

| ~100 | Isoxazole C4 |

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound.

| Technique | Expected m/z |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ at ~194.05 |

Synthesis

This compound can be synthesized from its corresponding ethyl ester, ethyl 5-(2-furyl)isoxazole-3-carboxylate, through hydrazinolysis. While a specific protocol for this exact compound is not published, a general and reliable method is provided below based on the synthesis of similar isoxazole carbohydrazides.[4]

Synthesis Workflow

The synthesis involves a single-step conversion of the ethyl ester to the carbohydrazide.

Experimental Protocol

Materials:

-

Ethyl 5-(2-furyl)isoxazole-3-carboxylate

-

Hydrazine hydrate (80-95%)

-

Ethanol

Procedure:

-

A solution of ethyl 5-(2-furyl)isoxazole-3-carboxylate (1.0 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Hydrazine hydrate (10-20 equivalents) is added to the solution.[4]

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is triturated with cold water, filtered, and washed with cold water to afford the crude product.[4]

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.

Biological Activity

The biological activities of this compound have not been extensively reported. However, the isoxazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. Furthermore, the carbohydrazide moiety is a versatile functional group that can be used to synthesize N-acylhydrazones, a class of compounds also known for their diverse biological effects.[4] The combination of these two pharmacophores in a single molecule suggests that this compound could be a valuable building block for the synthesis of novel therapeutic agents.

Conclusion

This compound is a heterocyclic compound with significant potential for applications in drug discovery and development. While experimental data on its properties are scarce, this guide provides a foundational understanding of its chemical nature based on its structure and the properties of related compounds. Further experimental investigation into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

References

Spectroscopic and Experimental Data for 5-(2-Furyl)isoxazole-3-carbohydrazide Remains Elusive in Publicly Available Scientific Literature

While general methodologies for the synthesis and characterization of isoxazole and carbohydrazide derivatives are well-documented, specific spectral assignments and detailed experimental conditions for this particular compound have not been published in the reviewed literature. This suggests that while the compound may be commercially available or synthesized for specific research purposes, its comprehensive analytical data has not been disseminated in the public domain.

For researchers and drug development professionals, the absence of this foundational data presents a significant challenge in utilizing this compound for further studies. Spectroscopic data is crucial for confirming the chemical structure and purity of a substance, which is a fundamental prerequisite for any scientific investigation, including biological screening and drug development.

General Approaches to Characterization of Isoxazole Derivatives

In the absence of specific data for 5-(2-Furyl)isoxazole-3-carbohydrazide, a general approach to its characterization would involve the following standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show characteristic signals for the protons on the furan and isoxazole rings, as well as the hydrazide group. The coupling patterns and chemical shifts would be critical in confirming the substitution pattern.

-

¹³C NMR would provide information on the carbon skeleton of the molecule, with distinct signals for the carbons in the heterocyclic rings and the carbonyl group of the hydrazide.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to display characteristic absorption bands for the N-H stretching of the hydrazide, the C=O stretching of the carbonyl group, and the C=N and C-O stretching vibrations of the isoxazole and furan rings.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Experimental Workflow for Synthesis and Analysis

A potential synthetic route and subsequent analytical workflow for this compound can be conceptualized based on established organic chemistry principles.

This generalized workflow highlights the key stages that would be involved in producing and characterizing this compound. However, without specific literature precedents, the optimization of reaction conditions, purification methods, and the interpretation of spectroscopic data would require significant experimental investigation.

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Analysis of 5-(2-Furyl)isoxazole-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation central to the crystal structure analysis of 5-(2-Furyl)isoxazole-3-carbohydrazide. While a definitive crystal structure for this specific compound is not publicly available, this document outlines the essential experimental protocols and presents representative crystallographic data from closely related isoxazole derivatives. This information serves as a robust framework for researchers undertaking the synthesis, crystallization, and structural elucidation of this and similar molecules, which are of significant interest in medicinal chemistry and drug discovery.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

The synthesis of isoxazole-carbohydrazide derivatives is typically achieved through the reaction of the corresponding isoxazole ester with hydrazine hydrate.[1] This nucleophilic acyl substitution reaction is a well-established and efficient method for generating the carbohydrazide moiety.

Experimental Protocol:

-

Reaction Setup: A solution of ethyl 5-(2-furyl)isoxazole-3-carboxylate in a suitable alcohol, such as ethanol, is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Hydrazine Hydrate: An excess of hydrazine hydrate is added dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography (TLC) until the starting ester is consumed.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is then triturated with a non-polar solvent, such as diethyl ether or hexane, to remove any unreacted starting materials and byproducts. The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Growing Single Crystals for X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. For organic molecules like this compound, several crystallization techniques can be employed.

Experimental Protocol: Slow Evaporation Method

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture in which it is moderately soluble. Common solvents include ethanol, methanol, ethyl acetate, and acetone. The ideal solvent will allow for slow, controlled crystal growth.[2]

-

Preparation of a Saturated Solution: A saturated or nearly saturated solution is prepared at room temperature or slightly elevated temperature.

-

Filtration: The solution is filtered through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[2]

-

Crystal Growth: The vial is loosely capped to allow for the slow evaporation of the solvent. The vial should be placed in a vibration-free environment and left undisturbed for several days to weeks.[2]

-

Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested from the solution using a spatula or by decanting the mother liquor.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3]

Data Collection

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

-

Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a radiation source (typically Mo Kα or Cu Kα) and a detector.[4]

-

Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.[3]

-

Data Processing: The collected diffraction data are processed using specialized software to integrate the reflection intensities and perform corrections for factors such as absorption and crystal decay.[4]

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Experimental Protocol:

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, which are computational algorithms that use the intensities of the diffracted X-rays to generate an initial model of the electron density.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction patterns.[4]

-

Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Data Presentation: Quantitative Crystallographic Analysis

The results of a crystal structure analysis are presented in a standardized format, allowing for easy comparison with other structures. The following tables provide representative crystallographic data based on known structures of similar isoxazole derivatives.

Table 1: Crystal Data and Structure Refinement Parameters for Representative Isoxazole Derivatives.

| Parameter | Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate[4] | 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide[5] |

| Empirical formula | C₁₂H₁₂N₂O₃ | C₈H₇N₃O₂S |

| Formula weight | 232.24 | 209.23 |

| Temperature (K) | 293 | 293 |

| Wavelength (Å) | 0.71073 (Mo Kα) | 0.71073 (Mo Kα) |

| Crystal system | Triclinic | Monoclinic |

| Space group | P-1 | P2₁/c |

| Unit cell dimensions | ||

| a (Å) | 7.591(2) | 8.8460(18) |

| b (Å) | 11.303(4) | 10.742(2) |

| c (Å) | 13.818(4) | 10.024(2) |

| α (°) | 88.155(4) | 90 |

| β (°) | 87.008(4) | 107.27(3) |

| γ (°) | 86.233(4) | 90 |

| Volume (ų) | 1181.0(6) | 909.6(3) |

| Z | 4 | 4 |

| Density (calculated) (Mg/m³) | 1.305 | 1.527 |

| Absorption coefficient (mm⁻¹) | 0.096 | 0.332 |

| F(000) | 488 | 432 |

| Crystal size (mm³) | 0.15 × 0.09 × 0.08 | 0.30 × 0.20 × 0.10 |

| θ range for data collection (°) | 2.14 to 25.00 | 2.53 to 25.50 |

| Reflections collected | 4901 | 3462 |

| Independent reflections | 4074 [R(int) = 0.022] | 1676 [R(int) = 0.060] |

| Final R indices [I>2σ(I)] | R1 = 0.044, wR2 = 0.122 | R1 = 0.051, wR2 = 0.152 |

| R indices (all data) | R1 = 0.069, wR2 = 0.134 | R1 = 0.072, wR2 = 0.165 |

| Goodness-of-fit on F² | 0.98 | 1.00 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for a Representative Isoxazole Structure.

| Bond | Length (Å) | Angle | Degrees (°) |

| O1-C5 | 1.365(2) | C5-O1-N1 | 109.5(1) |

| N1-C3 | 1.314(2) | O1-N1-C3 | 106.3(1) |

| C3-C4 | 1.423(2) | N1-C3-C4 | 114.2(2) |

| C4-C5 | 1.351(2) | C3-C4-C5 | 105.1(2) |

| C5-O1 | 1.365(2) | C4-C5-O1 | 104.9(2) |

| C3-C6(=O) | 1.485(2) | N1-C3-C6 | 120.5(2) |

| C6-N2 | 1.332(2) | C4-C3-C6 | 125.3(2) |

| N2-N3 | 1.391(2) | C3-C6-N2 | 118.9(2) |

Note: Data in this table is hypothetical and for illustrative purposes, based on typical values for isoxazole derivatives.

Visualizing the Process: Experimental Workflow

A clear understanding of the experimental workflow is crucial for successful crystal structure analysis. The following diagram illustrates the key stages from synthesis to final structure determination.

References

- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How To [chem.rochester.edu]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Isoxazole Carbohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent five-membered heterocyclic motif that serves as a cornerstone in medicinal chemistry, lending its structural and electronic properties to a wide array of pharmacologically active compounds.[1][2] When coupled with a carbohydrazide functional group, the resulting isoxazole carbohydrazide scaffold gives rise to derivatives with a broad spectrum of biological activities. These compounds have garnered significant attention for their potential as therapeutic agents, demonstrating efficacy in antimicrobial, anticancer, anti-inflammatory, and neuroprotective applications.[3] This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of isoxazole carbohydrazide derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Synthetic Strategies

The synthesis of isoxazole carbohydrazide derivatives typically involves a multi-step process. A common and efficient approach is the 1,3-dipolar cycloaddition reaction to form the core isoxazole ring.[3] This is often followed by the conversion of an ester functional group to the desired carbohydrazide.

A representative synthetic workflow begins with the reaction of a substituted chalcone with hydroxylamine hydrochloride to yield an isoxazoline derivative.[4] Alternatively, ethyl 5-(aryl)isoxazole-3-carboxylates can be refluxed with hydrazine hydrate in ethanol to directly produce the 5-(aryl)-isoxazole-3-carbohydrazide.[5] This key intermediate can then be reacted with various aldehydes, ketones, or acids to generate a library of derivatives, such as hydrazones or 1,3,4-oxadiazoles.[5][6]

Caption: General synthetic workflow for isoxazole carbohydrazide derivatives.

Biological Activities and Mechanisms of Action

Isoxazole carbohydrazide derivatives have been extensively evaluated for a variety of biological activities. Their therapeutic potential stems from their ability to interact with and inhibit key biological targets like enzymes and receptors.

Anticancer Activity

Numerous studies have highlighted the significant anticancer properties of this class of compounds against a range of human cancer cell lines.[6][7]

Mechanism of Action: A primary mechanism involves the inhibition of crucial signaling kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, a process vital for tumor growth and metastasis. Certain isoxazole hydrazone derivatives have been identified as potent inhibitors of VEGFR2 kinase.[6] By blocking the ATP-binding site of VEGFR2, these compounds inhibit its autophosphorylation and downstream signaling, thereby suppressing tumor-induced angiogenesis. Other reported anticancer mechanisms include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of cyclooxygenase (COX) enzymes.[7][8][9]

Caption: VEGFR2 signaling inhibition by isoxazole derivatives.

Table 1: Anticancer Activity of Isoxazole Carbohydrazide Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 3c | Leukemia (HL-60, K-562, MOLT-4) | % Growth Inhibition | 70.79 - 92.21 | [6] |

| 8 | VEGFR2 Kinase | IC₅₀ | 25.7 nM | [6] |

| 10a | VEGFR2 Kinase | IC₅₀ | 28.2 nM | [6] |

| Sorafenib | VEGFR2 Kinase (Standard) | IC₅₀ | 28.1 nM |[6] |

Antimicrobial Activity

Isoxazole-based compounds are recognized for their potent activity against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4][10]

Mechanism of Action: The antimicrobial effects are often attributed to the inhibition of essential microbial enzymes.[3] For instance, some derivatives are proposed to interfere with bacterial cell wall synthesis or disrupt protein and nucleic acid metabolism.[3] Molecular docking studies have suggested that these compounds can bind to enzymes like MurD ligase, which is crucial for peptidoglycan biosynthesis in bacteria, thereby inhibiting bacterial growth.[5]

Table 2: Antimicrobial Activity of Isoxazole Carbohydrazide Derivatives

| Compound | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| 5e, 5g, 5h, 5j, 5l | E. coli, P. aeruginosa, S. aureus, S. pyogenes | MIC | Good activity | [5] |

| 5b, 5i | M. tuberculosis H37Rv | MIC | Active | [5] |

| A8 | P. aeruginosa, K. pneumonia, C. albicans | MIC | 2000 | [11][12] |

| A9 | P. aeruginosa, C. albicans | MIC | 2000 |[11] |

Anti-inflammatory Activity

Inflammation is a complex biological response, and cyclooxygenase (COX) enzymes are key players in this process. Isoxazole derivatives have shown promise as anti-inflammatory agents by selectively inhibiting these enzymes.[8][13]

Mechanism of Action: The primary anti-inflammatory mechanism is the inhibition of COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation.[8] Many isoxazole derivatives show preferential inhibition of COX-2, the inducible isoform highly expressed at inflammatory sites. This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[2]

Caption: Selective COX-2 inhibition by isoxazole derivatives.

Table 3: Anti-inflammatory (COX Inhibition) Activity of Isoxazole Derivatives

| Compound | Target | Activity Metric | Value (nM or µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| A13 | COX-1 | IC₅₀ | 64 nM | 4.63 | [11][12] |

| A13 | COX-2 | IC₅₀ | 13 nM | [11][12] | |

| C6 | COX-2 | IC₅₀ | 0.55 µM | 61.73 | [13] |

| C5 | COX-2 | IC₅₀ | 0.85 µM | 41.82 | [13] |

| C3 | COX-2 | IC₅₀ | 0.93 µM | 24.26 |[13] |

Neuroprotective Activity (Anti-Alzheimer's Agents)

Alzheimer's disease (AD) is a progressive neurodegenerative disorder. A key therapeutic strategy is the inhibition of cholinesterases (AChE and BuChE) and β-secretase (BACE1). Indole-isoxazole carbohydrazide derivatives have been synthesized and evaluated as multi-target anti-Alzheimer's agents.[14]

Mechanism of Action: These derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[14] Kinetic studies indicate a competitive inhibition pattern.[14] Furthermore, some compounds also exhibit potent inhibitory activity against BACE1, an enzyme involved in the production of amyloid-β plaques, a hallmark of AD.[14]

Table 4: Anti-Alzheimer's Activity of Isoxazole Carbohydrazide Derivatives

| Compound | Target | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 5d | Acetylcholinesterase (AChE) | IC₅₀ | 29.46 ± 0.31 | [14] |

| 5d | BACE1 | IC₅₀ | 2.85 ± 0.09 | [14] |

| 5j | BACE1 | IC₅₀ | 1.99 ± 0.15 | [14] |

| 5b | BACE1 | IC₅₀ | 2.79 ± 0.52 |[14] |

Other Biological Activities

-

Carbonic Anhydrase (CA) Inhibition: Isoxazole derivatives have shown significant inhibitory action against carbonic anhydrase, an enzyme involved in various physiological processes.[15][16][17] Compound AC2 was identified as a promising inhibitor with an IC₅₀ value of 112.3 ± 1.6 µM.[16][17]

-

Antiviral Activity: Some derivatives exhibit potent antiviral properties against viruses such as HIV, HCV, and HSV by targeting viral enzymes or host factors essential for the viral life cycle.[3]

-

Antioxidant Activity: Several synthesized compounds have demonstrated good free radical scavenging and metal-chelating activity.[18]

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of drug candidates. Below are summaries of key experimental protocols cited in the literature for assessing the biological activity of isoxazole carbohydrazide derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi).

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4][10]

In Vitro Enzyme Inhibition Assays

These assays quantify the ability of a compound to inhibit a specific enzyme target.

-

VEGFR2 Kinase Assay: The assay measures the phosphorylation of a substrate by the VEGFR2 enzyme. The reaction is typically performed in a buffer containing the enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and the test compound. The amount of phosphorylation is quantified, often using an ELISA-based method, and the IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[6]

-

COX-1/COX-2 Inhibition Assay: The activity is measured using an in vitro COX inhibition assay kit. The assay determines the peroxidase activity of the COX enzyme. The enzyme is incubated with arachidonic acid (substrate) and a chromogenic probe in the presence and absence of the test compound. The rate of color development is measured spectrophotometrically, and the IC₅₀ is calculated.[11][13]

-

AChE/BuChE Inhibition Assay: This assay is based on the Ellman method. The enzyme (AChE or BuChE) is incubated with the test compound. The reaction is initiated by adding the substrate (acetylthiocholine or butyrylthiocholine iodide). The hydrolysis of the substrate produces thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[14]

Molecular Docking Studies

Molecular docking is an in silico method used to predict the binding mode and affinity of a ligand to a biological target.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ijpca.org [ijpca.org]

- 3. kuey.net [kuey.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 14. Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with Studies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Mechanism of Action of 5-(2-Furyl)isoxazole-3-carbohydrazide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: 5-(2-Furyl)isoxazole-3-carbohydrazide belongs to the isoxazole class of heterocyclic compounds, a scaffold known for a wide spectrum of pharmacological activities. While direct, in-depth studies on the specific mechanism of action of this compound are not extensively documented in publicly available literature, this technical guide consolidates the known biological activities and potential mechanisms of action based on research conducted on structurally similar isoxazole and isoxazole-carbohydrazide derivatives. This document aims to provide a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this compound class. The isoxazole core is associated with diverse biological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][2] This guide will explore these potential avenues of action, presenting available quantitative data, outlining relevant experimental protocols, and visualizing putative signaling pathways.

Potential Anticancer Activity

Derivatives of isoxazole-carbohydrazide have demonstrated significant potential as anticancer agents, often targeting key pathways involved in cancer cell proliferation, survival, and angiogenesis.[1]

VEGFR2 Inhibition

One of the prominent mechanisms of action for anticancer isoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3] VEGFR2 is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.

A study on isoxazole-based carboxamides and hydrazones, derived from 5-(aryl)-isoxazole-3-carbohydrazides, identified compounds with potent VEGFR2 inhibitory activity.[3] For instance, certain ureate and hydrazone derivatives exhibited sub-micromolar IC50 values against hepatocellular carcinoma (HepG2) cells, which overexpress VEGFR2.[3] Molecular docking studies of these derivatives showed binding modes similar to that of the known VEGFR2 inhibitor, sorafenib.[3]

Quantitative Data on Anticancer Activity of Isoxazole Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Isoxazole-based ureate (Compound 8) | HepG2 | IC50 | 0.84 µM | [3] |

| Isoxazole-based hydrazone (Compound 10a) | HepG2 | IC50 | 0.79 µM | [3] |

| Isoxazole-based hydrazone (Compound 10c) | HepG2 | IC50 | 0.69 µM | [3] |

| Sorafenib (Reference Drug) | HepG2 | IC50 | 3.99 µM | [3] |

| Isoxazole-based ureate (Compound 8) | VEGFR2 Kinase | IC50 | 25.7 nM | [3] |

| Isoxazole-based hydrazone (Compound 10a) | VEGFR2 Kinase | IC50 | 28.2 nM | [3] |

| Sorafenib (Reference Drug) | VEGFR2 Kinase | IC50 | 28.1 nM | [3] |

Other Anticancer Mechanisms

Isoxazole derivatives have been reported to exert anticancer effects through various other mechanisms, including the induction of apoptosis, inhibition of topoisomerase, and modulation of other signaling pathways crucial for cancer cell survival.[4] Some isoxazole-containing compounds have also been investigated for their ability to overcome multidrug resistance in cancer cells.[5]

Experimental Protocols: In Vitro Anticancer Screening

A general protocol for evaluating the in vitro anticancer activity of isoxazole derivatives, based on the NCI-60 screen and HepG2 assays, is as follows:

-

Cell Culture: Human cancer cell lines (e.g., NCI-60 panel, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations for the assay.

-

Cell Viability Assay (MTT or SRB Assay):

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

For MTT assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

For SRB assay: Cells are fixed with trichloroacetic acid, stained with sulforhodamine B dye, and the bound dye is solubilized with a Tris base solution. Absorbance is measured at a specific wavelength (e.g., 510 nm).

-

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of inhibition against the compound concentration.

Experimental Protocols: VEGFR2 Kinase Inhibition Assay

-

Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR2 kinase enzyme. This is often done using an ELISA-based method.

-

Procedure:

-

A 96-well plate is coated with a substrate for VEGFR2 (e.g., a peptide containing a tyrosine residue).

-

The test compound and the VEGFR2 enzyme are added to the wells.

-

ATP is added to initiate the kinase reaction.

-

After incubation, the plate is washed, and a primary antibody that specifically recognizes the phosphorylated substrate is added.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

-

A substrate for the secondary antibody's enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured.

-

-

Data Analysis: The IC50 value is calculated by measuring the reduction in signal in the presence of the inhibitor compared to the control (no inhibitor).

Visualizing the Potential VEGFR2 Inhibition Pathway

Caption: Potential inhibition of the VEGFR2 signaling pathway by this compound.

Potential Antimicrobial Activity

The isoxazole scaffold is a common feature in various antimicrobial agents.[2] Derivatives of isoxazole-carbohydrazide have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[6][7]

The antimicrobial effects of these compounds are often attributed to their ability to interfere with essential microbial enzymes or cellular processes.[1] The introduction of different substituents on the isoxazole ring can significantly influence the antimicrobial spectrum and potency.[2] For example, the presence of a thiophene moiety has been shown to enhance the antimicrobial activity of some isoxazole derivatives.[2]

Quantitative Data on Antimicrobial Activity of Isoxazole Derivatives

| Compound Class | Microorganism | Activity Metric | Value | Reference |

| Isoxazole derivative (PUB9) | Staphylococcus aureus | MIC | >1000 times lower than other derivatives | [2] |

| Isoxazole derivative (PUB10) | Staphylococcus aureus | MIC | - | [2] |

| Isoxazole derivatives (PUB9 & PUB10) | Biofilm-forming cells | Reduction | >90% | [2] |

Experimental Protocols: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Visualizing a General Antimicrobial Workflow

Caption: A generalized workflow for determining the antimicrobial activity of a test compound.

Potential Enzyme Inhibition

Beyond anticancer and antimicrobial activities, isoxazole derivatives have been identified as inhibitors of various enzymes, suggesting a broad therapeutic potential.

Carbonic Anhydrase Inhibition

Certain isoxazole derivatives have shown significant inhibitory activity against carbonic anhydrase (CA), an enzyme involved in various physiological processes, including pH regulation and CO2 transport.[8]

Quantitative Data on Carbonic Anhydrase Inhibition

| Compound | Enzyme | IC50 | % Inhibition | Reference |

| AC2 | Carbonic Anhydrase | 112.3 ± 1.6 µM | 79.5 | [8] |

| AC3 | Carbonic Anhydrase | 228.4 ± 2.3 µM | 68.7 | [8] |

| Acetazolamide (Standard) | Carbonic Anhydrase | 18.6 ± 0.5 µM | 87.0 | [8] |

Cholinesterase Inhibition

Derivatives of indole-isoxazole carbohydrazide have been synthesized and evaluated as potential multi-target agents for Alzheimer's disease, demonstrating inhibitory activity against acetylcholinesterase (AChE).[9]

Quantitative Data on Acetylcholinesterase Inhibition

| Compound | Enzyme | IC50 | Ki | Mode of Inhibition | Reference |

| 5d | AChE | 29.46 ± 0.31 µM | 19.33 µM | Competitive | [9] |

Experimental Protocols: Enzyme Inhibition Assay (General)

-

Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.

-

Inhibitor Preparation: The test compound (inhibitor) is dissolved in a suitable solvent and serially diluted.

-

Assay Reaction: The enzyme, inhibitor, and substrate are mixed in a reaction vessel (e.g., a cuvette or microplate well). The reaction is initiated by the addition of either the enzyme or the substrate.

-

Detection: The progress of the reaction is monitored over time by measuring a change in a detectable signal, such as absorbance, fluorescence, or luminescence, which is related to the consumption of the substrate or the formation of the product.

-

Data Analysis: The initial reaction rates are calculated for different inhibitor concentrations. The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration. Kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Visualizing a General Enzyme Inhibition Logic

Caption: A diagram illustrating the principle of competitive enzyme inhibition.

Conclusion and Future Directions

While the precise molecular targets and mechanisms of action for this compound remain to be elucidated through direct experimental investigation, the wealth of data on structurally related isoxazole derivatives provides a strong rationale for its potential as a bioactive compound. The evidence points towards possible anticancer, antimicrobial, and enzyme inhibitory activities.

Future research should focus on the synthesis and in-depth biological evaluation of this compound. This would involve comprehensive screening against a panel of cancer cell lines, various microbial strains, and a diverse set of enzymes. Positive hits from these screens should be followed up with detailed mechanistic studies, including target identification and validation, to fully understand its therapeutic potential. The experimental protocols and potential pathways outlined in this guide can serve as a valuable starting point for such investigations.

References

- 1. kuey.net [kuey.net]

- 2. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line [mdpi.com]

- 3. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. espublisher.com [espublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 8. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 5-(2-Furyl)isoxazole-3-carbohydrazide Interactions: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of "5-(2-Furyl)isoxazole-3-carbohydrazide," a heterocyclic compound with potential therapeutic applications. The document outlines a systematic approach to investigating its interactions with biological targets using computational methods. Key methodologies, including ligand and protein preparation, pharmacophore modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are detailed. This guide is intended to serve as a practical resource for researchers and scientists engaged in the discovery and development of novel therapeutics, offering a structured workflow for the computational evaluation of similar small molecules.

Introduction

The isoxazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial and anticancer effects.[1][2] The specific derivative, this compound, incorporates a furan ring and a carbohydrazide moiety, features that suggest potential for diverse molecular interactions and therapeutic utility. In silico modeling offers a powerful and cost-effective approach to elucidate the potential mechanisms of action, identify putative biological targets, and predict the pharmacokinetic and pharmacodynamic properties of such novel compounds before extensive experimental validation.[1][3]

This guide presents a hypothetical in silico workflow designed to thoroughly characterize the interaction profile of this compound.

In Silico Modeling Workflow

The computational investigation of this compound can be structured into a multi-step workflow, as depicted below. This workflow is designed to systematically predict the compound's biological activity and drug-like properties.

References

Stability and Degradation of 5-(2-Furyl)isoxazole-3-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential stability and degradation characteristics of 5-(2-Furyl)isoxazole-3-carbohydrazide. Due to the absence of specific stability studies on this exact molecule in publicly available literature, this document leverages data from forced degradation studies of structurally related compounds containing isoxazole and furan moieties. The information presented herein serves as a predictive framework to guide the development of stability-indicating analytical methods and to understand the potential degradation pathways.

Introduction

This compound incorporates both an isoxazole ring and a furan ring, moieties known to be susceptible to specific degradation pathways. Understanding the chemical stability of this active pharmaceutical ingredient (API) is crucial for formulation development, packaging selection, and defining appropriate storage conditions and shelf-life. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for identifying potential degradants and establishing the intrinsic stability of the molecule.

This guide summarizes potential degradation behavior under various stress conditions, including hydrolysis, oxidation, and photolysis, based on studies of analogous compounds. Detailed experimental protocols for conducting such studies and potential degradation pathways are also outlined.

Predicted Stability Profile and Degradation Data

The following tables summarize quantitative data from forced degradation studies on leflunomide (an isoxazole derivative) and ranitidine (a furan-containing drug). This data provides an insight into the potential degradation of this compound under similar stress conditions.

Table 1: Summary of Forced Degradation Studies on Leflunomide (Isoxazole Derivative)

| Stress Condition | Reagent/Condition Details | Time | Temperature | % Degradation | Degradation Products Identified | Reference |

| Acid Hydrolysis | 0.1 N HCl | 3 hours | 80°C | 12.26% | 5-methylisoxazole-4-carboxylic acid, 4-(trifluoromethyl)-aniline | [1] |

| Base Hydrolysis | 0.01 N NaOH | 3 hours | Room Temp | Not specified | 5-methylisoxazole-4-carboxylic acid, 4-(trifluoromethyl)-aniline | [1] |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 85°C | Major degradation | Product IV (a known impurity) | [2] |

| Oxidative Stress | 6% w/v H₂O₂ | 1 hour | 60°C | 12.26% | Not specified | [1] |

| Oxidative Stress | 3% H₂O₂ | Not specified | Not specified | 18.49% | Not specified | [3] |

| Thermal Stress | Dry Heat | 24 hours | 80°C | No degradation | - | [1] |

| Photolytic Stress | UV light | 24 hours | Not specified | No degradation | - | [1] |

Table 2: Summary of Forced Degradation Studies on Ranitidine Hydrochloride (Furan Derivative)

| Stress Condition | Reagent/Condition Details | Time | Temperature | Outcome | Reference |

| Acid Hydrolysis | 0.1 N HCl | 30 minutes | 60°C | Significant degradation | [4] |

| Base Hydrolysis | 0.1 N NaOH | 30 minutes | 60°C | Significant degradation | [4] |

| Oxidative Stress | 1.0% H₂O₂ | 30 minutes | 60°C | Significant degradation | [4] |

| Thermal Stress | Dry Heat | Not specified | Not specified | Stable | [4] |

| Photolytic Stress | UV light | Not specified | Not specified | Stable | [4] |

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies, adapted from published research on related compounds. These protocols can serve as a template for investigating the stability of this compound.

General Procedure for Sample Preparation

Accurately weigh approximately 50 mg of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL). This stock solution will be used for the subsequent stress studies.

Hydrolytic Degradation

-

Acidic Hydrolysis : To 5 mL of the stock solution, add 5 mL of 1 N HCl. Reflux the mixture at 80°C for 3 hours.[1] After cooling, neutralize the solution with 1 N NaOH and dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

-

Basic Hydrolysis : To 5 mL of the stock solution, add 5 mL of 0.1 N NaOH. Keep the mixture at room temperature for 3 hours.[1] Neutralize the solution with 0.1 N HCl and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

Neutral Hydrolysis : To 5 mL of the stock solution, add 5 mL of purified water. Reflux the mixture at 80°C for 6 hours. After cooling, dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

Oxidative Degradation

To 5 mL of the stock solution, add 5 mL of 6% w/v hydrogen peroxide (H₂O₂). Reflux the mixture at 60°C for 1 hour.[1] After cooling, dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

Thermal Degradation

Expose a known quantity of the solid drug substance to dry heat at 80°C for 24 hours in a temperature-controlled oven.[1] After the specified time, dissolve the sample in a suitable solvent to obtain a known concentration (e.g., 100 µg/mL) for analysis.

Photolytic Degradation

Expose a solution of the drug (e.g., 100 µg/mL in a suitable solvent) to UV light (e.g., 254 nm) for 24 hours in a photostability chamber.[1] A control sample should be kept in the dark under the same conditions. Analyze both samples by HPLC.

Analytical Method

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. A typical method would involve:

-

Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase : A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector at a wavelength determined by the UV spectrum of the compound.

-

Injection Volume : 20 µL.

Potential Degradation Pathways and Visualizations

Based on the known chemistry of isoxazole and furan rings, the following degradation pathways for this compound can be postulated.

Hydrolytic Degradation of the Isoxazole Ring

The isoxazole ring is susceptible to cleavage under both acidic and basic conditions. This typically involves the breaking of the N-O bond, which is the weakest bond in the ring.

Caption: Postulated hydrolytic degradation pathway of the isoxazole ring.

Oxidative Degradation of the Furan Ring

The furan ring is prone to oxidation, which can lead to ring opening and the formation of reactive dicarbonyl species.[5]

Caption: Potential oxidative degradation pathway of the furan moiety.

Experimental Workflow for Stability Studies

The overall process for conducting stability and degradation studies follows a logical sequence from stress testing to method validation.

Caption: General workflow for forced degradation and stability-indicating method development.

Conclusion

This technical guide provides a predictive overview of the stability and degradation of this compound based on data from structurally related compounds. The isoxazole moiety is likely susceptible to hydrolytic cleavage, particularly under basic conditions, while the furan ring is a potential site for oxidative degradation. Thermal and photolytic degradation may be less significant, but should still be experimentally evaluated.

The experimental protocols and potential degradation pathways outlined in this document provide a solid foundation for researchers and drug development professionals to design and execute comprehensive stability studies. The development and validation of a robust stability-indicating analytical method will be paramount in ensuring the quality, safety, and efficacy of any pharmaceutical product containing this compound.

References

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC–UV method for their quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajpaonline.com [ajpaonline.com]

- 4. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide on the Solubility of 5-(2-Furyl)isoxazole-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 5-(2-Furyl)isoxazole-3-carbohydrazide. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility, derived from its structural features and the general properties of related chemical compounds. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided to guide researchers in their laboratory work.

Introduction to this compound

This compound is a heterocyclic compound incorporating a furan ring, an isoxazole ring, and a carbohydrazide functional group. Its chemical structure suggests a molecule with a degree of polarity, which is a key determinant of its solubility in various solvents. The presence of nitrogen and oxygen atoms allows for potential hydrogen bonding, further influencing its interaction with protic solvents. Understanding the solubility of this compound is crucial for a variety of applications, including in drug discovery and development, where solubility impacts bioavailability and formulation.

Theoretical Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The structure of this compound contains both polar and non-polar regions.

-

Polar Moieties: The isoxazole ring, with its nitrogen and oxygen heteroatoms, the carbohydrazide group (-CONHNH2), and the oxygen atom in the furan ring all contribute to the molecule's polarity. The carbohydrazide group is particularly significant as it can act as both a hydrogen bond donor and acceptor.

-

Non-Polar Moieties: The furan and isoxazole rings also possess aromatic character, contributing to some non-polar characteristics.

Based on these features, it is anticipated that this compound will exhibit higher solubility in polar solvents.

General Solubility Expectations:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The ability to form hydrogen bonds with the carbohydrazide and heteroatoms in the rings suggests that there will be some degree of solubility in these solvents. However, the overall size of the molecule might limit high solubility in water alone.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective at solvating polar molecules and are likely to be good solvents for this compound. Dimethyl sulfoxide (DMSO) is often an excellent solvent for this type of heterocyclic compound.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in non-polar solvents due to the significant polarity of the molecule.

Hypothetical Solubility Data

While specific experimental data is not available, the following table provides a hypothetical representation of the expected solubility of this compound in a range of common laboratory solvents at ambient temperature. This table is intended for illustrative purposes to guide solvent selection for experimental work.

| Solvent Classification | Solvent | Expected Solubility Category | Anticipated Observations |

| Polar Protic | Water | Sparingly Soluble to Insoluble | The compound may require heating or co-solvents to achieve significant dissolution. |

| Methanol | Soluble | Should dissolve readily with minimal agitation. | |

| Ethanol | Soluble | Similar to methanol, good solubility is expected. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | Expected to dissolve completely at high concentrations. |

| Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, should be an effective solvent. | |

| Acetonitrile | Moderately Soluble | May require some agitation or warming to fully dissolve. | |

| Non-Polar | Hexane | Insoluble | The compound is unlikely to show any significant dissolution. |

| Toluene | Sparingly Soluble | Slight solubility may be observed, but it is not an ideal solvent. | |

| Other | Dichloromethane (DCM) | Sparingly Soluble | Limited solubility is expected due to moderate polarity. |

| Ethyl Acetate | Moderately Soluble | May serve as a solvent for extraction or chromatography. |

Experimental Protocol for Solubility Determination

This section outlines a standard laboratory procedure for determining the solubility of a solid organic compound like this compound.

4.1. Materials and Equipment

-

This compound (solid)

-

A range of analytical grade solvents (e.g., water, ethanol, DMSO, hexane)

-

Analytical balance (accurate to ±0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

4.2. Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of the compound.

Caption: Experimental workflow for solubility determination.

4.3. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with temperature.[1][2] This relationship should be determined experimentally if the compound is to be used at various temperatures.

-

pH: The carbohydrazide group may exhibit basic properties, and the isoxazole ring can also be protonated under acidic conditions. Therefore, the solubility of the compound is likely to be pH-dependent, with increased solubility expected in acidic aqueous solutions.

-

Presence of Co-solvents: The solubility in a primary solvent like water can often be increased by the addition of a water-miscible co-solvent such as ethanol or propylene glycol.

The following diagram illustrates the logical relationship between molecular structure and solubility.

Caption: Factors influencing the solubility of the compound.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, a theoretical analysis of its structure provides valuable insights into its likely behavior in different solvents. It is anticipated to be more soluble in polar organic solvents, particularly polar aprotic solvents like DMSO and DMF. For researchers and drug development professionals, the provided experimental protocol offers a robust framework for determining the precise solubility of this compound, which is a critical parameter for its successful application.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Schiff Bases Derived from 5-(2-Furyl)isoxazole-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, characterization, and potential biological applications of Schiff bases derived from 5-(2-furyl)isoxazole-3-carbohydrazide. The protocols outlined below are based on established methods for the synthesis of related isoxazole derivatives and can be adapted for the specific target compounds.

The isoxazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, known to be a part of various pharmacologically active compounds. Schiff bases derived from heterocyclic amines and hydrazides are also well-established as possessing a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The conjugation of the this compound core with various aromatic aldehydes to form Schiff bases is a promising strategy for the development of novel therapeutic agents.

I. Synthesis of Schiff Bases

The synthesis of Schiff bases from this compound generally involves the condensation reaction between the hydrazide group and an aromatic aldehyde. This reaction is typically catalyzed by an acid and can be performed using conventional heating or microwave irradiation.

Experimental Protocol: General Synthesis of Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases from this compound and a substituted aromatic aldehyde.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., salicylaldehyde, p-nitrobenzaldehyde)

-

Absolute ethanol

-

Glacial acetic acid

-

Reflux apparatus or a scientific microwave reactor

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).

-

Add the substituted aromatic aldehyde (1 mmol) to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.[1]

-

Conventional Method: Reflux the reaction mixture for 4-8 hours. The progress of the reaction should be monitored by TLC.[2]

-

Microwave-Assisted Method: Place the reaction vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-120 °C) for 5-15 minutes. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional methods.

-

After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Characterization:

The structure of the synthesized Schiff bases should be confirmed using spectroscopic methods:

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Look for the appearance of the characteristic imine (-C=N-) stretching vibration (around 1600-1650 cm⁻¹) and the disappearance of the -NH₂ stretching bands of the hydrazide.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The formation of the Schiff base is confirmed by the presence of a singlet signal for the azomethine proton (-N=CH-) in the region of 8-10 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon of the azomethine group typically appears in the range of 140-160 ppm.

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

II. Potential Biological Applications and Evaluation Protocols

Schiff bases derived from isoxazole scaffolds have demonstrated a variety of biological activities. The newly synthesized compounds should be screened for their potential as antimicrobial and anticancer agents.

A. Anticancer Activity

Isoxazole derivatives have been reported to exhibit anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of key enzymes like topoisomerase.[3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Human cancer cell lines (e.g., A549 - lung cancer, MCF-7 - breast cancer)[4][5]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized Schiff base compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare stock solutions of the synthesized Schiff bases in DMSO and then dilute to various concentrations with the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin or erlotinib).

-

Incubate the plates for 48-72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

The following table summarizes the reported anticancer activity of some isoxazole Schiff base derivatives against the A549 lung cancer cell line.

| Compound | IC₅₀ (µM) against A549 | Reference |

| Isoxazole Schiff Base 5a | 17.34 | [4] |

| Isoxazole Schiff Base 5b | 18.32 | [4] |

| Erlotinib (Standard) | 25.06 | [4] |

B. Antimicrobial Activity

Schiff bases are well-known for their antimicrobial properties.[6] The synthesized compounds can be tested against a panel of pathogenic bacteria and fungi.

This method is widely used to assess the antimicrobial activity of chemical agents.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)[7]

-

Fungal strains (e.g., Candida albicans)

-

Nutrient agar and Sabouraud dextrose agar

-

Sterile Petri dishes

-

Stock solutions of synthesized Schiff bases in DMSO (e.g., 1 mg/mL)

-

Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs

-

Sterile cork borer

Procedure:

-

Prepare the agar plates and allow them to solidify.

-

Spread a standardized inoculum of the test microorganism over the surface of the agar.

-

Create wells (e.g., 6 mm in diameter) in the agar plates using a sterile cork borer.

-

Add a specific volume (e.g., 100 µL) of the test compound solution into the wells.

-

Place standard antibiotic/antifungal discs as positive controls and a well with DMSO as a negative control.

-